molecular formula C8H5BrClFO B2386739 3'-Bromo-2'-chloro-6'-fluoroacetophenone CAS No. 1704367-13-4

3'-Bromo-2'-chloro-6'-fluoroacetophenone

Cat. No. B2386739
CAS RN: 1704367-13-4
M. Wt: 251.48
InChI Key: YYFAVNLVZGMNBQ-UHFFFAOYSA-N
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Description

“3’-Bromo-2’-chloro-6’-fluoroacetophenone” is an organic compound . It is also known as 1-(3-Bromo-2-chloro-6-fluorophenyl)ethanone . This compound is used in diverse scientific research and promises groundbreaking discoveries.


Synthesis Analysis

The synthesis of this compound is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.


Molecular Structure Analysis

The molecular formula of “3’-Bromo-2’-chloro-6’-fluoroacetophenone” is C8H5BrClFO . The InChI code is 1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 .

Scientific Research Applications

3'-Bromo-2'-chloro-6'-fluoroacetophenone has a wide range of applications in scientific research. It is used as a fluorescent dye for cell imaging, as a reagent in organic synthesis, and as a substrate for the preparation of novel compounds. Furthermore, it has been used as a substrate in the synthesis of novel compounds, such as 2'-chloro-6'-fluoro-3'-methoxyacetophenone, 3'-chloro-2'-fluoro-6'-methoxyacetophenone, and 3'-chloro-2'-fluoro-6'-methylacetophenone. Additionally, it has been used as a reagent in the synthesis of aryl ethers, such as 2'-chloro-6'-fluoro-3'-methoxyethyl ether, 3'-chloro-2'-fluoro-6'-methoxyethyl ether, and 3'-chloro-2'-fluoro-6'-methylethyl ether.

Mechanism of Action

The mechanism of action of 3'-Bromo-2'-chloro-6'-fluoroacetophenone is not fully understood. However, it is believed to interact with a variety of proteins, including DNA-binding proteins, transcription factors, and other proteins involved in gene expression. Furthermore, it is believed to interact with enzymes involved in the metabolism of lipids and carbohydrates, as well as enzymes involved in the metabolism of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on the metabolism of lipids and carbohydrates, as well as on the metabolism of amino acids. Furthermore, it is believed to have an effect on gene expression, as well as on the expression of proteins involved in transcription and DNA-binding.

Advantages and Limitations for Lab Experiments

The advantages of using 3'-Bromo-2'-chloro-6'-fluoroacetophenone in laboratory experiments include its low cost, its availability, and its easy synthesis. Furthermore, it is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has a wide range of interactions with proteins and enzymes.

Future Directions

The potential future directions for 3'-Bromo-2'-chloro-6'-fluoroacetophenone include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further studies could be conducted on its use as a fluorescent dye for cell imaging, as a reagent in organic synthesis, and as a substrate for the preparation of novel compounds. Furthermore, studies could be conducted on its potential use as a therapeutic agent, as well as on its potential use in the treatment of various diseases. Finally, further studies could be conducted on its potential use as a tool for drug discovery and development.

Synthesis Methods

3'-Bromo-2'-chloro-6'-fluoroacetophenone can be synthesized by the reaction of 2'-chloro-6'-fluoroacetophenone and bromine in a suitable solvent. The reaction proceeds via a nucleophilic substitution reaction, where the chlorine atom in 2'-chloro-6'-fluoroacetophenone is replaced by bromine. The reaction is typically carried out in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction is typically complete within minutes and yields a white solid product.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-(3-bromo-2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFAVNLVZGMNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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